3-Iodopropionic acid

Enzyme Inhibition Alkylation Kinetics Thiol Proteases

3-Iodopropionic acid offers a controlled alkylation rate >1000-fold slower than iodoacetate, enabling precise modification of sterically constrained cysteine residues for enzyme active-site mapping. It replaces carcinogenic propiolactone in NAD+ alkylation for cofactor engineering with reduced by-products. • >1000× slower thiol alkylation vs. iodoacetate - wider kinetic window for selective cysteine modification • Safer alternative to propiolactone for N6-(2-carboxyethyl)-NAD synthesis with streamlined purification • Light-sensitive crystalline solid (mp 80-83 °C); soluble in ethanol, ether

Molecular Formula C3H5IO2
Molecular Weight 199.97 g/mol
CAS No. 26834-34-4
Cat. No. B7725351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodopropionic acid
CAS26834-34-4
Molecular FormulaC3H5IO2
Molecular Weight199.97 g/mol
Structural Identifiers
SMILESC(CI)C(=O)O
InChIInChI=1S/C3H5IO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)
InChIKeyKMRNTNDWADEIIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility74.3 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodopropionic Acid (CAS 26834-34-4): Core Physicochemical and Procurement Profile


3-Iodopropionic acid (β-iodopropionic acid, CAS 141-76-4) is an ω-iodinated C3 carboxylic acid (C₃H₅IO₂, MW 199.98) [1]. It is a light-sensitive, colorless to pale yellow crystalline solid with a melting point of 80–83 °C (lit.) and a predicted boiling point of ~260 °C [2]. The compound exhibits a pKa₁ of 4.08 (25 °C), a density of ~1.98 g/cm³ (est.), and is readily soluble in ethanol and ether but only moderately so in water [3]. Its primary utility lies in its role as a reactive electrophile, where the terminal iodine atom facilitates nucleophilic substitution, alkylation, and cross-coupling reactions in organic synthesis and biochemical modification .

Why 3-Iodopropionic Acid Cannot Be Readily Substituted with 3-Bromo or 3-Chloro Analogs


The interchange of halogenated propionic acids is inadvisable due to profound differences in reactivity and selectivity arising from the halogen's electronegativity and leaving-group ability. The C-I bond (~53 kcal/mol) is substantially weaker than C-Br (~69 kcal/mol) and C-Cl (~84 kcal/mol) [1], rendering 3-iodopropionic acid a far more potent alkylating agent . This disparity manifests in divergent enzyme inactivation kinetics, with the iodo-derivative demonstrating orders-of-magnitude faster reaction rates with thiol enzymes compared to its bromo and chloro counterparts [2]. Furthermore, comparative in vivo studies reveal distinct biological outcomes: 3-iodopropionic acid exhibits measurable tumor-initiating activity, while the chloro analog is completely inactive in the same model [3]. Such differences preclude direct substitution in synthetic or biochemical applications without extensive re-optimization.

Quantitative Differentiation: 3-Iodopropionic Acid vs. Comparators in Key Assays


Alkylation Kinetics: 3-Iodopropionate vs. Iodoacetate with Thiol Enzymes

In comparative alkylation studies with papain and glutathione at 25°C, the second-order rate constant (k₂) for the reaction of 3-iodopropionate was found to be more than three orders of magnitude slower than that of iodoacetate [1]. Specifically, the iodoacetate reaction proceeds over 1000-fold faster [2], establishing that while both are iodo-alkylators, the chain-length difference (C2 vs. C3) profoundly influences active-site accessibility and reactivity with thiol enzymes.

Enzyme Inhibition Alkylation Kinetics Thiol Proteases

Tumor-Initiating Activity: 3-Iodopropionic Acid vs. 3-Chloropropionic Acid and Iodoacetate

A comparative in vivo study assessed four alkylating agents as initiators of mouse skin tumors. β-Propiolactone exhibited high tumor-initiating activity. In contrast, 3-iodopropionic acid showed low but measurable activity, whereas both 3-chloropropionic acid and iodoacetic acid demonstrated no initiating activity whatsoever [1]. Consistent with this, the maximal binding of 3-iodopropionic acid to skin DNA was nearly 4-fold higher than that of the weak initiator 3-iodopropionic acid, and 10-fold higher than the non-initiator 3-chloropropionic acid [2].

Carcinogenesis DNA Binding Chemical Safety

NAD+ Alkylation Efficiency: 3-Iodopropionic Acid vs. Propiolactone for Coenzyme Modification

In the preparation of N6-(2-carboxyethyl)-NAD, a critical coenzyme analog, the use of 3-iodopropionic acid as the alkylating agent replaced the previously used propiolactone. This substitution was driven by practical considerations: propiolactone is a known carcinogen and had become commercially unavailable. The new method using 3-iodopropionic acid offered the distinct advantage of generating fewer by-products during the reaction [1], enabling the production of highly purified PEG-NADH and PEG-NAD conjugates for enzyme reactor applications [2].

Coenzyme Modification Bioconjugation Organic Synthesis

Radiosensitization Potency: 3-Iodopropionic Acid vs. Sodium Iodide

In studies examining the dose-modifying effects of additives on the X-ray inactivation of alcohol dehydrogenase, both sodium iodide and 3-iodopropionic acid demonstrated a substantial sensitizing effect. This was in contrast to cysteine, which exerted a protective effect, and methanesulfonate ion, which showed negligible effect [1]. The mechanism is linked to the compound's ability to enhance radiation-induced damage, although the exact molecular pathway differs from that of free iodide ions [2].

Radiation Biology Radiosensitizer Enzyme Inactivation

Evidence-Backed Application Scenarios for Procuring 3-Iodopropionic Acid


Controlled Alkylation of Thiol Enzymes for Mechanistic Studies

Researchers investigating steric constraints within enzyme active sites should procure 3-iodopropionic acid over the faster-reacting iodoacetate. As established in Section 3, the >1000-fold slower alkylation rate of 3-iodopropionate with thiol enzymes [1] provides a wider kinetic window, enabling more precise modification of less accessible cysteine residues and facilitating detailed structure-function analyses that are impossible with iodoacetate's rapid, non-selective action. This controlled reactivity is critical for mapping active-site topography and understanding catalytic mechanisms [2].

Synthesis of Functionalized NAD+ Analogs for Biocatalysis

For laboratories engaged in cofactor engineering or developing NAD(H)-dependent enzyme reactors, 3-iodopropionic acid is the validated reagent of choice. It serves as a direct, safer, and more efficient substitute for the carcinogenic propiolactone in the alkylation of NAD+ to yield N6-(2-carboxyethyl)-NAD, as detailed in Section 3 [3]. The reported reduction in by-product formation streamlines purification, saving both time and resources in producing high-purity cofactor analogs essential for industrial biocatalysis and biosensing platforms [4].

Probing Radiation-Induced Protein Damage Mechanisms

Investigators studying the molecular basis of radiation damage or seeking to develop novel radiosensitizers should consider 3-iodopropionic acid as a defined chemical probe. Section 3 outlines its demonstrated 'substantial sensitizing effect' on the X-ray inactivation of alcohol dehydrogenase, distinguishing its action from both protective agents (cysteine) and inert controls (methanesulfonate) [5]. This specific effect makes it a valuable tool for dissecting the pathways of oxidative damage to proteins in radiobiological research [6].

Technical Documentation Hub

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